1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
CAS No.:
Cat. No.: VC15747735
Molecular Formula: C11H8ClF3O2
Molecular Weight: 264.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClF3O2 |
|---|---|
| Molecular Weight | 264.63 g/mol |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H8ClF3O2/c12-8-4-6(10(1-2-10)9(16)17)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,16,17) |
| Standard InChI Key | QUODQAOGGUGPLP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(=O)O |
Introduction
Molecular Characteristics and Structural Analysis
The compound’s core structure consists of a cyclopropane ring bonded to a phenyl group substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The carboxylic acid functional group at the cyclopropane ring enhances its polarity, while the halogen substituents modulate electronic and steric properties.
Electronic Effects
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Trifluoromethyl (-CF₃): This strong electron-withdrawing group increases the compound’s lipophilicity (logP ≈ 2.8), facilitating membrane permeability.
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Chlorine (-Cl): While mildly electron-withdrawing, it stabilizes the aromatic system via resonance, contributing to metabolic stability.
Stereochemical Considerations
The cyclopropane ring imposes significant steric strain, which influences conformational flexibility. Synthetic routes often yield racemic mixtures of trans-enantiomers, necessitating chiral resolution techniques for enantiopure production .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClF₃O₂ |
| Molecular Weight | 264.63 g/mol |
| logP (Predicted) | 2.8 ± 0.3 |
| Topological Polar Surface Area | 37.3 Ų |
Synthesis and Purification Strategies
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid involves multistep reactions, often starting from chlorinated aromatic precursors. A representative pathway includes:
Cyclopropanation
Arylcyclopropanes are synthesized via [2+1] cycloaddition using dihalocarbenes or transition-metal catalysis. For example, dichlorocarbene generated from chloroform under basic conditions reacts with styrene derivatives to form the cyclopropane core .
Functionalization
The trifluoromethyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution, while the carboxylic acid is installed through oxidation of a methyl group or hydrolysis of nitriles.
Enantiomeric Resolution
Racemic trans-diastereomers are resolved using chiral amines like (L)-phenylalanine amide. Diastereomeric salts are crystallized from solvents such as acetonitrile or ethyl acetate, achieving enantiomeric excess (ee) >98% .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | CHCl₃, NaOH, Phase Transfer Catalyst | 65% |
| Trifluoromethylation | CuI, TMEDA, (CF₃)₂Zn | 45% |
| Resolution | (L)-Leucinamide, Acetonitrile | 70% |
Physicochemical Properties and Stability
Solubility
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL).
Stability
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Thermal Stability: Decomposes above 200°C without melting.
-
Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended .
| Parameter | Value |
|---|---|
| GHS Classification | H302, H314 |
| Storage Temperature | 2–8°C (desiccated) |
| Incompatibilities | Strong Oxidizers, Bases |
Comparative Analysis with Structural Analogs
Modifying the phenyl substituents alters bioactivity:
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3,5-Dichloro Derivative: Higher metabolic stability but reduced solubility.
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3-Fluoro-5-CF₃ Analog: Improved LTA4H inhibition (IC₅₀ = 0.5 µM) due to enhanced electronegativity.
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